molecular formula C8H6BrN3O B14913198 6-Bromoimidazo[1,2-a]pyridine-2-carboxamide

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14913198
M. Wt: 240.06 g/mol
InChI Key: GEOXTGOMFVWQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the cyclization process .

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form dehalogenated products.

    Cyclization Reactions: The carboxamide group can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, leading to its anticonvulsant and sedative effects. The compound may modulate the activity of neurotransmitter receptors or ion channels, thereby affecting neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    6-Chloroimidazo[1,2-a]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoroimidazo[1,2-a]pyridine-2-carboxamide: Contains a fluorine atom at the 6th position.

    6-Iodoimidazo[1,2-a]pyridine-2-carboxamide: Features an iodine atom at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other halogenated derivatives .

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,(H2,10,13)

InChI Key

GEOXTGOMFVWQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.